molecular formula C19H18F3NOS B2885357 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704520-23-9

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2885357
CAS No.: 1704520-23-9
M. Wt: 365.41
InChI Key: ZXZQBNBUVHPLCA-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane core substituted at the 7-position with a 2-fluorophenyl group and an ethanone moiety bearing a 2,4-difluorophenyl substituent. The 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) contributes conformational flexibility, while the fluorinated aromatic groups enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-14-6-5-13(17(22)12-14)11-19(24)23-8-7-18(25-10-9-23)15-3-1-2-4-16(15)21/h1-6,12,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZQBNBUVHPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazepane Substituents

2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone ()
  • Key Differences: Ethanone substituent: Replaces the 2,4-difluorophenyl group with a 1,3-benzodioxol-5-yl moiety. Thiazepane substituent: Features a 2,5-difluorophenyl group at the 7-position (vs. 2-fluorophenyl in the target compound).
  • The 2,5-difluorophenyl substituent on the thiazepane may confer distinct steric and electronic interactions with biological targets compared to the 2-fluorophenyl group.
  • Molecular Formula: C₂₀H₁₉F₂NO₃S (vs. C₁₉H₁₇F₃NOS for the target compound, inferred from structure).
  • Molecular Weight : 391.432 g/mol (vs. ~369.41 g/mol for the target compound) .

Fluorinated Aromatic Compounds with Heterocyclic Cores ()

(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
  • Key Differences :
    • Contains a benzothiazine-dione core instead of thiazepane.
    • Substituted with 4-ethylphenyl and 3-methylphenyl groups.
  • The benzothiazine core may confer distinct pharmacokinetic profiles due to increased planarity .
Dibenzyl 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl phosphate ()
  • Key Differences: Phosphorylated prodrug structure with dual triazole substituents. Lacks the thiazepane or ethanone moieties.
  • Impact on Properties :
    • The phosphate group enhances water solubility, suggesting a prodrug design for improved bioavailability.
    • Dual triazole groups may target fungal CYP51 enzymes (common in azole antifungals) .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone 1,4-Thiazepane C₁₉H₁₇F₃NOS ~369.41 2,4-Difluorophenyl (ethanone), 2-fluorophenyl (thiazepane)
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone 1,4-Thiazepane C₂₀H₁₉F₂NO₃S 391.43 1,3-Benzodioxol-5-yl (ethanone), 2,5-difluorophenyl (thiazepane)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole C₂₉H₂₁F₂N₃O₂S₂ 545.62 2,4-Difluorophenyl, phenylsulfonyl, phenyl (ethanone)
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine-dione C₂₃H₂₀FNO₃S 409.47 4-Ethylphenyl, 3-methylphenyl, sulfone group

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